molecular formula C17H19NO5S B13378615 4-{[(2-Ethoxy-4,5-dimethylphenyl)sulfonyl]amino}benzoic acid

4-{[(2-Ethoxy-4,5-dimethylphenyl)sulfonyl]amino}benzoic acid

Cat. No.: B13378615
M. Wt: 349.4 g/mol
InChI Key: HOESQSMOMQASQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[(2-Ethoxy-4,5-dimethylphenyl)sulfonyl]amino}benzoic acid is an organic compound with a complex structure that includes an ethoxy group, dimethylphenyl group, sulfonyl group, and benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(2-Ethoxy-4,5-dimethylphenyl)sulfonyl]amino}benzoic acid typically involves multiple steps. One common method starts with the preparation of the 2-ethoxy-4,5-dimethylphenyl sulfonyl chloride, which is then reacted with 4-aminobenzoic acid under controlled conditions to form the target compound. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-{[(2-Ethoxy-4,5-dimethylphenyl)sulfonyl]amino}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides.

Scientific Research Applications

4-{[(2-Ethoxy-4,5-dimethylphenyl)sulfonyl]amino}benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding due to its sulfonyl group.

    Medicine: Research is ongoing into its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific enzymes or receptors.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 4-{[(2-Ethoxy-4,5-dimethylphenyl)sulfonyl]amino}benzoic acid exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, inhibiting enzyme activity or modulating receptor function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-Ethoxy-5-(4-methyl-1-piperazinylsulfonyl)benzoic acid: This compound has a similar structure but includes a piperazinyl group instead of the dimethylphenyl group.

    Sulfamethoxazole: A sulfonamide antibiotic with a similar sulfonyl group but different overall structure.

    Benzoic acid derivatives: Various benzoic acid derivatives with different substituents can be compared based on their chemical properties and applications.

Uniqueness

4-{[(2-Ethoxy-4,5-dimethylphenyl)sulfonyl]amino}benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ethoxy and dimethylphenyl groups, in particular, differentiate it from other similar compounds and contribute to its specific applications in research and industry.

Properties

Molecular Formula

C17H19NO5S

Molecular Weight

349.4 g/mol

IUPAC Name

4-[(2-ethoxy-4,5-dimethylphenyl)sulfonylamino]benzoic acid

InChI

InChI=1S/C17H19NO5S/c1-4-23-15-9-11(2)12(3)10-16(15)24(21,22)18-14-7-5-13(6-8-14)17(19)20/h5-10,18H,4H2,1-3H3,(H,19,20)

InChI Key

HOESQSMOMQASQE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C(=C1)C)C)S(=O)(=O)NC2=CC=C(C=C2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.